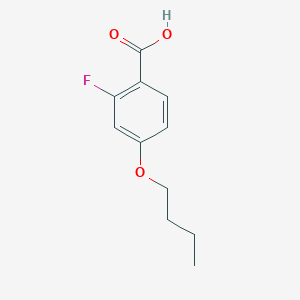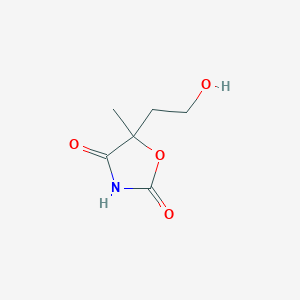
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoroalkyl-methyloxazolidine-diones
These compounds, including variants of 5-methyloxazolidine-2,4-dione, have been studied for their potential as indicators of tissue pH. This is particularly relevant in medical imaging and diagnostics (Maeda et al., 1989).
Versatile Synthesis for α-Hydroxyamides
A study describes a new approach to synthesize 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates. These compounds are then used to create α-hydroxyamides, which have various applications in chemical synthesis (Merino et al., 2010).
Biocatalytic Reduction in Medicinal Chemistry
The biotransformation of benzylidenethiazolidine-diones into benzylthiazolidine-diones, using red yeasts, is an example of applying biocatalysis in the synthesis of compounds potentially useful in treating diabetes mellitus (Cantello et al., 1994).
Oxidative Cyclization in Organic Chemistry
The metal-free oxidative cyclization of N-Boc-acrylamides to produce disubstituted oxazolidine-diones demonstrates the utility of these compounds in organic synthesis and chemical research (Duddupudi et al., 2020).
Glucose Tolerance Improvement in Medical Research
Oxazolidinediones have been studied for their effects on glucose tolerance in animals, with some derivatives showing promise in diabetes treatment without inducing hypoglycemia (Schnur & Morville, 1986).
Antidiabetic Agents
The synthesis of thiazolidine-diones and their evaluation as hypoglycemic and hypolipidemic agents highlight the therapeutic potential of these compounds (Sohda et al., 1982).
Anticonvulsive Properties in Pharmacology
The anticonvulsive action of trimethyloxazolidine-dione against drug-induced and electric shock-induced convulsions in experimental animals shows the pharmacological significance of these compounds (Everett & Richards, 1944).
Muscarinic Agonist Activity in Neuroscience
Spirooxazolidine-dione derivatives have been synthesized and evaluated as muscarinic agents, demonstrating their potential in designing new drugs for dementia and other neurological conditions (Tsukamoto et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-6(2-3-8)4(9)7-5(10)11-6/h8H,2-3H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXPWSREXNCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



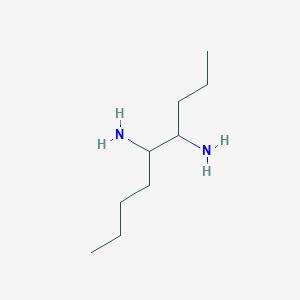
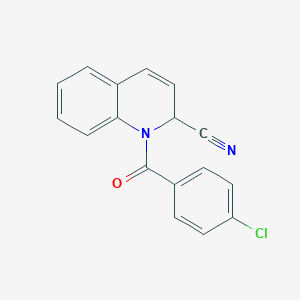
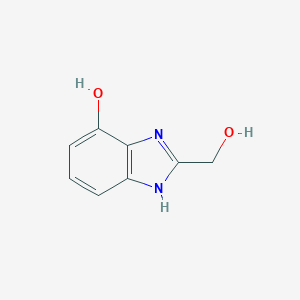
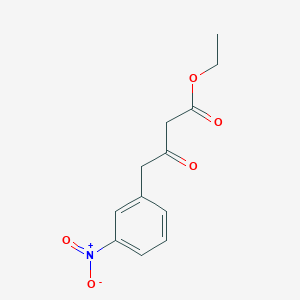
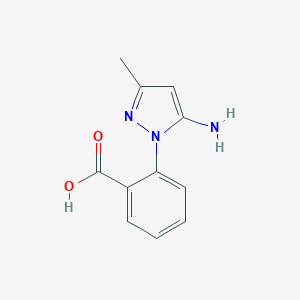
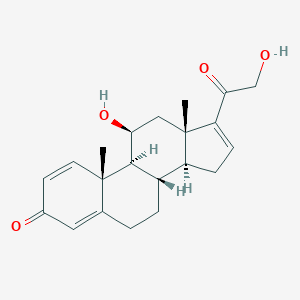
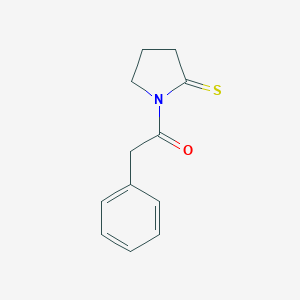
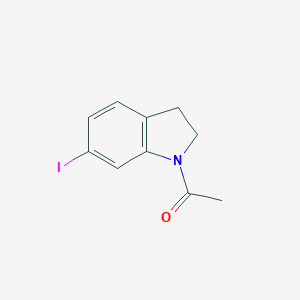
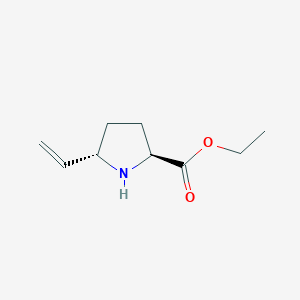
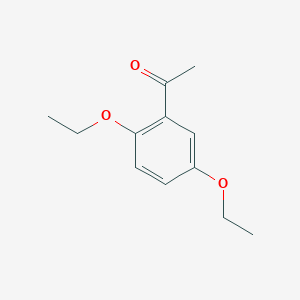
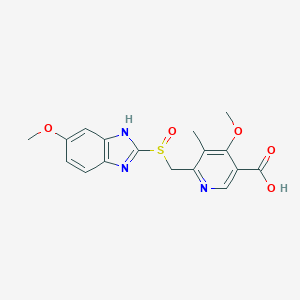
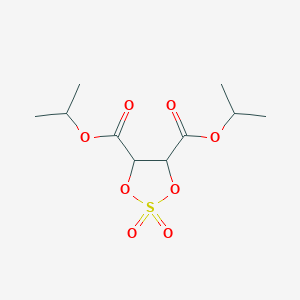
![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
